2,2',7,7'-Tetrabromo-9,9'-bifluorenylidene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,7-dibromo-9-(2,7-dibromofluoren-9-ylidene)fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H12Br4/c27-13-1-5-17-18-6-2-14(28)10-22(18)25(21(17)9-13)26-23-11-15(29)3-7-19(23)20-8-4-16(30)12-24(20)26/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPFZLDRAZNLKJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=C3C4=C(C=CC(=C4)Br)C5=C3C=C(C=C5)Br)C6=C2C=CC(=C6)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H12Br4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30550068 | |

| Record name | 2,7-Dibromo-9-(2,7-dibromo-9H-fluoren-9-ylidene)-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30550068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

644.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27192-91-2 | |

| Record name | 2,7-Dibromo-9-(2,7-dibromo-9H-fluoren-9-ylidene)-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30550068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',7,7'-Tetrabromo-9,9'-bifluorenylidene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

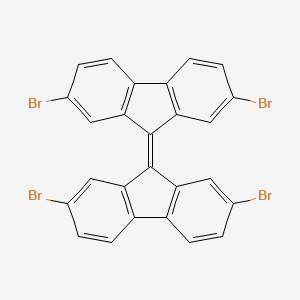

2,2',7,7'-Tetrabromo-9,9'-bifluorenylidene chemical structure and IUPAC name

An In-Depth Technical Guide to 2,2',7,7'-Tetrabromo-9,9'-bifluorenylidene: Structure, Synthesis, and Potential Applications

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of this compound, a halogenated derivative of the 9,9'-bifluorenylidene core. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the chemical properties and potential applications of novel organic compounds.

While this compound is a structurally intriguing molecule, it is important to note that it is a less commonly documented compound in scientific literature compared to its close analogue, 2,2',7,7'-tetrabromo-9,9'-spirobifluorene. Consequently, this guide will present established information where available and draw logical extrapolations from related bifluorenylidene derivatives to discuss its potential synthesis, properties, and applications.

Chemical Structure and IUPAC Nomenclature

The foundational step in understanding any chemical entity is a precise definition of its structure and systematic name.

Chemical Structure:

The structure of this compound is characterized by two fluorene units connected by a double bond at the 9 and 9' positions. Each fluorene moiety is substituted with two bromine atoms at the 2, 2', 7, and 7' positions.

IUPAC Name:

The formal IUPAC name for this compound is 2,7-dibromo-9-(2,7-dibromofluoren-9-ylidene)fluorene [1].

Synthesis of Substituted 9,9'-Bifluorenylidenes: A Plausible Pathway

A key example of a similar synthesis is the preparation of a bay-brominated 9,9'-bifluorenylidene, which was achieved through the reductive dimerization of 4,5-dibromofluorenone using triethyl phosphite[1][2]. Based on this established methodology, a proposed synthetic protocol for this compound is outlined below.

Proposed Experimental Protocol:

Step 1: Synthesis of 2,7-Dibromo-9-fluorenone (Precursor)

The synthesis would commence with the bromination of 9-fluorenone to yield the precursor, 2,7-dibromo-9-fluorenone.

Step 2: Reductive Dimerization

The 2,7-dibromo-9-fluorenone would then undergo a reductive dimerization reaction.

-

Reaction: 2,7-dibromo-9-fluorenone is reacted with a reducing agent, such as triethyl phosphite.

-

Mechanism: This reaction proceeds via a coupling mechanism to form the central double bond, resulting in the formation of this compound.

DOT Diagram of the Proposed Synthetic Workflow:

Caption: Proposed synthesis of this compound.

Physicochemical Properties and Characterization

Directly measured physicochemical properties for this compound are not extensively reported. However, we can infer its likely characteristics based on the properties of the bifluorenylidene core and the influence of bromine substitution.

| Property | Predicted Characteristic | Rationale |

| Molecular Formula | C₂₆H₁₂Br₄ | Based on the chemical structure. |

| Molecular Weight | 644.00 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a colored crystalline solid | Bifluorenylidene derivatives are often colored due to the extended π-conjugation. |

| Solubility | Sparingly soluble in common organic solvents | The planar and rigid structure may limit solubility. |

| Thermal Stability | High | The aromatic and rigid bifluorenylidene core generally imparts excellent thermal stability[3][4]. |

| Electronic Properties | Electron-accepting | The four electron-withdrawing bromine atoms are expected to enhance the electron-accepting ability of the molecule[2]. |

Potential Applications in Organic Electronics

The structural and predicted electronic properties of this compound make it a candidate for applications in organic electronics, particularly as a non-fullerene acceptor in organic photovoltaic cells.

The bifluorenylidene scaffold is known for its utility in optoelectronic materials[5]. The introduction of electron-withdrawing bromine atoms can significantly influence the material's electronic properties, making it a potential electron acceptor[2].

Role as a Non-Fullerene Acceptor:

In organic solar cells, an electron acceptor material is crucial for charge separation at the donor-acceptor interface. The predicted electron-accepting nature of this compound makes it a promising candidate for this role. Its rigid and planar structure could facilitate efficient charge transport.

DOT Diagram of the Organic Photovoltaic Device Principle:

Caption: Principle of an organic photovoltaic (OPV) device operation.

Comparative Analysis: Bifluorenylidene vs. Spirobifluorene

It is crucial to distinguish this compound from its more widely studied isomer, 2,2',7,7'-tetrabromo-9,9'-spirobifluorene. The nature of the linkage between the fluorene units dictates significantly different molecular geometries and, consequently, distinct material properties.

| Feature | This compound | 2,2',7,7'-Tetrabromo-9,9'-spirobifluorene |

| Linkage | C=C double bond | Spiro (one shared carbon) |

| Geometry | Planar, rigid | Orthogonal, three-dimensional |

| Conjugation | Extended π-conjugation across the molecule | Conjugation is confined to each fluorene unit |

| Potential Applications | Organic conductors, non-fullerene acceptors in OPVs | Host materials in OLEDs, hole-transporting materials |

The spiro linkage in 2,2',7,7'-tetrabromo-9,9'-spirobifluorene leads to a three-dimensional structure that is known for its excellent thermal and chemical stability and its ability to form stable amorphous films, making it a valuable component in Organic Light-Emitting Diodes (OLEDs)[3][4]. In contrast, the planar structure of the bifluorenylidene is more conducive to intermolecular π-π stacking, which is advantageous for charge transport in applications like organic field-effect transistors and photovoltaic cells.

Conclusion and Future Outlook

This compound represents a compelling target for synthesis and characterization due to its predicted electronic properties and potential for application in organic electronics. While direct experimental data remains limited, the established chemistry of related bifluorenylidene compounds provides a solid foundation for future research.

Further investigation into the synthesis and properties of this molecule could unlock new possibilities for the design of efficient and stable organic electronic devices. The exploration of its electrochemical behavior and performance as a non-fullerene acceptor in organic solar cells is a particularly promising avenue for future studies.

References

-

Hirano, J., et al. (2018). Synthesis and properties of bay-functionalized 9,9′-bifluorenylidene derivatives. Chemistry Letters. [Link]

-

Hirano, J., et al. (2018). Synthesis and properties of bay-functionalized 9,9′-bifluorenylidene derivatives. Oxford Academic. [Link]

-

MDPI. (2023). Tandem Suzuki Polymerization/Heck Cyclization Reaction to Form Ladder-Type 9,9′-Bifluorenylidene-Based Conjugated Polymer. [Link]

-

Catsyn. (n.d.). 2,2',7,7'-Tetrabromo-9,9'-spirobifluorene. [Link]

Sources

An In-depth Technical Guide to 2,2',7,7'-Tetrabromo-9,9'-bifluorenylidene: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,2',7,7'-Tetrabromo-9,9'-bifluorenylidene, a halogenated derivative of the intriguing 9,9'-bifluorenylidene core. While specific experimental data for this exact molecule is limited in publicly accessible literature, this document synthesizes information from related compounds and theoretical principles to offer a robust framework for its study and application. We will delve into its structural features, potential synthetic pathways, and the key analytical techniques required for its full characterization. The guide also draws comparisons with its well-studied spiro analogue, 2,2',7,7'-Tetrabromo-9,9'-spirobifluorene, to highlight the profound impact of the central linkage on the molecule's properties and potential applications in organic electronics and materials science.

Introduction: The Allure of the Bifluorenylidene Scaffold

The 9,9'-bifluorenylidene scaffold is a fascinating class of overcrowded alkenes characterized by two fluorene units connected via a central exocyclic double bond. This unique structural motif imparts a twisted conformation to the molecule due to the steric hindrance between the hydrogen atoms at the 1, 8, 1', and 8' positions. This inherent chirality and distorted π-system give rise to a range of interesting photophysical and electronic properties.

The parent compound, 9,9'-bifluorenylidene, has been investigated as a potential electron acceptor in organic photovoltaic devices and is known for its ultrafast excited-state dynamics.[1][2][3] The introduction of halogen atoms, such as bromine, at specific positions on the fluorenyl rings is a common strategy to modulate these properties. The electron-withdrawing nature of bromine can significantly influence the frontier molecular orbital energy levels (HOMO and LUMO), while also providing reactive sites for further functionalization through cross-coupling reactions.

This guide focuses specifically on the 2,2',7,7'-tetrabromo substituted derivative. By understanding its fundamental properties, researchers can unlock its potential in the design of novel organic semiconductors, emitters for organic light-emitting diodes (OLEDs), and advanced functional materials.

Molecular Structure and Identification

IUPAC Name: 2,7-dibromo-9-(2,7-dibromofluoren-9-ylidene)fluorene[4]

Chemical Formula: C₂₆H₁₂Br₄[4]

Molecular Weight: 644.00 g/mol [4]

CAS Number: 27192-91-2

The core structure consists of two fluorene moieties linked by a carbon-carbon double bond. The four bromine atoms are symmetrically positioned on the peripheral phenyl rings.

Molecular structure of this compound.

Synthesis and Purification

Proposed Synthetic Routes

a) Reductive Dimerization of a Brominated Fluorenone Precursor:

This approach involves the synthesis of 2,7-dibromo-9-fluorenone as a key intermediate. This precursor can then undergo a reductive coupling reaction to form the central double bond.

Proposed synthesis via reductive dimerization.

b) Palladium-Catalyzed Cross-Coupling Reactions:

More sophisticated methods involve palladium-catalyzed tandem reactions, such as a Suzuki coupling followed by a Heck cyclization.[5][6] These one-pot procedures can offer high yields and are adaptable to a variety of substituted bifluorenylidenes.

Purification

Purification of the final product is crucial for obtaining accurate characterization data and for its use in electronic devices. Common purification techniques for this class of compounds include:

-

Column Chromatography: Using a silica gel stationary phase and an appropriate solvent system (e.g., a mixture of hexane and dichloromethane) to separate the product from starting materials and byproducts.

-

Recrystallization: Dissolving the crude product in a hot solvent and allowing it to cool slowly to form pure crystals.

-

Sublimation: For highly stable compounds, sublimation under high vacuum can yield very pure materials.

Physical Properties

Tabulated Physical Properties

| Property | Value | Source/Comment |

| Appearance | Light yellow to brown powder/crystal | Based on supplier data for the analogous spiro compound and general appearance of bifluorenylidene derivatives. |

| Molecular Formula | C₂₆H₁₂Br₄ | [4] |

| Molecular Weight | 644.00 g/mol | [4] |

| Melting Point | Not reported; expected to be high (>300 °C) | The related spiro compound has a melting point of 395-400 °C.[7] The bifluorenylidene is also expected to have high thermal stability. |

| Solubility | Soluble in common organic solvents | The spiro analogue is soluble in chloroform.[8] Similar solubility is expected for the bifluorenylidene in solvents like dichloromethane, and THF. |

| Crystal Structure | Not reported | Single crystal X-ray diffraction would be required to determine the precise bond lengths, angles, and packing in the solid state. |

Structural Insights: The 'Ylidene' vs. 'Spiro' Linkage

It is instructive to compare this compound with its spiro counterpart, 2,2',7,7'-Tetrabromo-9,9'-spirobifluorene.

-

Conformation: The spiro linkage, with its sp³ hybridized central carbon, creates a rigid, three-dimensional structure with the two fluorene units oriented roughly perpendicular to each other.[9] In contrast, the sp²-sp² double bond in the bifluorenylidene results in a more planar, yet twisted, conformation. This difference in geometry has profound implications for molecular packing in the solid state and, consequently, for charge transport properties.

-

Electronic Communication: The double bond in the bifluorenylidene allows for electronic communication between the two fluorene moieties, which is absent in the spiro compound where the sp³ carbon acts as an insulator.[9] This extended conjugation is expected to lower the HOMO-LUMO gap of the bifluorenylidene.

Chemical Properties and Reactivity

The chemical reactivity of this compound is dominated by two key features: the central double bond and the four bromine atoms.

-

Reactions at the Bromine Sites: The C-Br bonds are susceptible to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the facile introduction of a wide range of functional groups, enabling the tuning of the molecule's electronic and optical properties. This makes it a valuable building block for the synthesis of more complex π-conjugated systems.

-

Reactions of the Double Bond: The central double bond can potentially undergo addition reactions, although its steric hindrance may limit its reactivity. Under certain conditions, it could also be involved in cycloaddition reactions.

Spectroscopic and Electrochemical Characterization

A comprehensive understanding of the properties of this compound requires a suite of spectroscopic and electrochemical techniques.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure and assessing purity. The symmetry of the molecule should lead to a relatively simple spectrum.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

-

UV-Visible Absorption and Photoluminescence (PL) Spectroscopy: These techniques are crucial for probing the electronic transitions. The absorption spectrum will reveal the HOMO-LUMO gap, while the emission spectrum will provide information about the molecule's potential as an emitter in OLEDs. The photophysical properties of bifluorenylidenes can be complex, with evidence of ultrafast, non-radiative decay pathways.[1][2][3]

-

Infrared (IR) and Raman Spectroscopy: These methods can provide information about the vibrational modes of the molecule, confirming the presence of characteristic functional groups.

Electrochemical Analysis

Cyclic Voltammetry (CV): This is a powerful technique for determining the redox behavior and estimating the HOMO and LUMO energy levels. A typical CV experiment would involve dissolving the compound in an appropriate solvent with a supporting electrolyte and scanning the potential. The oxidation and reduction potentials can be used to assess its suitability as an electron or hole transport material. For bifluorenylidene derivatives, reversible or quasi-reversible redox processes are often observed.[10]

Workflow for Cyclic Voltammetry Analysis.

Potential Applications

The unique structural and electronic properties of this compound suggest its potential utility in a range of applications within organic electronics and materials science.

-

Organic Light-Emitting Diodes (OLEDs): The high thermal stability and potential for functionalization make it a candidate for use as a host material or as a building block for emissive materials. The related spiro compound is used as a blue-emitting material.[7][8][11]

-

Organic Photovoltaics (OPVs): The parent bifluorenylidene scaffold has been explored as a non-fullerene acceptor. The tetrabromo derivative could serve as a starting point for the synthesis of novel acceptor materials.

-

Organic Field-Effect Transistors (OFETs): The extended π-conjugation and potential for ordered packing in the solid state could lead to good charge transport properties, making it relevant for OFET applications.

-

Molecular Switches: The photo-induced dynamics of bifluorenylidenes suggest their potential use in molecular switching applications.[3]

Conclusion

This compound is a promising, yet underexplored, derivative of the bifluorenylidene family. Its synthesis is achievable through established organic chemistry methodologies, and its characterization can be comprehensively performed using a combination of spectroscopic and electrochemical techniques. The four bromine atoms provide a versatile platform for further functionalization, opening up a vast chemical space for the design of novel organic materials. While more specific experimental data is needed to fully elucidate its properties, this guide provides a solid foundation for researchers to begin their investigation into this intriguing molecule and its potential to contribute to the advancement of organic electronics and materials science.

References

-

ResearchGate. (n.d.). Synthesis of 2, 2′, 7, 7′-tetrabromo-9, 9′-spirobifluorene. Retrieved from [Link]

-

ResearchGate. (n.d.). The synthetic method of 9,9′‐bifluorenylidene in previous literature and this work. Retrieved from [Link]

-

Becker, J. Y., et al. (2019). Electrochemical Properties of 9,9′-Spiro-Bifluorenes Containing Group 14 Elements (C, Si, Ge, Sn). Ben-Gurion University Research Portal. Retrieved from [Link]

-

ResearchGate. (n.d.). 9,9′‐Spiro‐bifluorenes studied electrochemically. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Radical-induced single-molecule conductance tuning in 9,9′-bifluorenylidene derivatives. Chemical Science. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Compounds Derived from 9,9‐Dialkylfluorenes: Syntheses, Crystal Structures and Initial Binding Studies (Part II). PubMed Central. Retrieved from [Link]

-

American Chemical Society. (2014). Ultrafast Excited State Dynamics in 9,9′-Bifluorenylidene. The Journal of Physical Chemistry A. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). The synthesis and property investigation of π-bridged 9,9′-bifluorenylidene ladder as an electron acceptor. New Journal of Chemistry. Retrieved from [Link]

-

ResearchGate. (2014). Ultrafast Excited State Dynamics in 9,9'-Bifluorenylidene. Retrieved from [Link]

-

National Center for Biotechnology Information. (2014). Ultrafast excited state dynamics in 9,9'-bifluorenylidene. PubMed. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). A helically-twisted ladder based on 9,9′-bifluorenylidene: synthesis, characterization, and carrier-transport properties. Materials Chemistry Frontiers. Retrieved from [Link]

-

Catsyn. (n.d.). 2,2',7,7'-Tetrabromo-9,9'-spirobifluorene | CAS 128055-74-3. Retrieved from [Link]

-

ResearchGate. (n.d.). The synthesis of double‐bridged 9,9′‐bifluorenylidene derivatives from 2‐bromophenyl trifluoromethanesulfonate. Retrieved from [Link]

-

ResearchGate. (n.d.). Formation of 2,2′-Diacyl-9,9′-bifluorenylidene Isomers from 2Acyl9-bromofluorene and Base-Catalyzed Isomerization of the Formed Alkenes. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Ultrafast excited state dynamics in 9,9'-bifluorenylidene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C26H12Br4 | CID 13806537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 2,2 ,7,7 -Tetrabromo-9,9 -spirobifluorene 95 HPLC 128055-74-3 [sigmaaldrich.com]

- 8. 2,2',7,7'-Tetrabromo-9,9'-spirobifluorene | 128055-74-3 [chemicalbook.com]

- 9. ossila.com [ossila.com]

- 10. The synthesis and property investigation of π-bridged 9,9′-bifluorenylidene ladder as an electron acceptor - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. 2,2 ,7,7 -Tetrabromo-9,9 -spirobifluorene 95 HPLC 128055-74-3 [sigmaaldrich.com]

A Comprehensive Technical Guide to the Synthesis of 2,2',7,7'-Tetrabromo-9,9'-bifluorenylidene

Abstract

This technical guide provides a detailed, field-proven methodology for the synthesis of 2,2',7,7'-Tetrabromo-9,9'-bifluorenylidene, a key building block in advanced organic electronics. We present a robust, two-step synthetic strategy commencing from commercially available 9-fluorenone. The guide elucidates the rationale behind the chosen pathway, which involves the selective bromination of 9-fluorenone to yield the crucial intermediate, 2,7-dibromo-9-fluorenone, followed by a titanium-mediated reductive coupling via the McMurry reaction. This document is intended for researchers, chemists, and materials scientists, offering in-depth protocols, mechanistic insights, and process validation checkpoints to ensure reproducible, high-yield synthesis.

Strategic Overview: Pathway Rationale and Design

The target molecule, this compound (hereafter TB-BF ), is a symmetrical, electron-deficient alkene. Its synthesis is most efficiently approached by forming the central carbon-carbon double bond from a suitable ketone precursor.

It is critical to distinguish TB-BF from a similarly named compound, 2,2',7,7'-Tetrabromo-9,9'-spirobifluorene. The latter possesses a central sp³-hybridized spiro carbon atom linking two fluorene units perpendicularly and is typically synthesized by the direct bromination of 9,9'-spirobifluorene[1][2][3]. In contrast, TB-BF features a C=C double bond (an sp²-sp² linkage) and requires a fundamentally different synthetic approach. A direct conversion from a spiro-alkane to an alkene of this nature is not a chemically feasible transformation.

The most logical and widely validated strategy for synthesizing symmetrical, sterically hindered alkenes like TB-BF is the reductive coupling of two ketone molecules. This logic dictates a two-step pathway:

-

Synthesis of Precursor: Preparation of the key intermediate, 2,7-dibromo-9-fluorenone, via electrophilic aromatic substitution on 9-fluorenone.

-

Reductive Coupling: Dimerization and deoxygenation of 2,7-dibromo-9-fluorenone using a low-valent titanium reagent (the McMurry reaction) to form the target alkene[4][5].

This approach is efficient as it builds the desired functionality from simple, cost-effective starting materials and utilizes a powerful and reliable C=C bond-forming reaction as the final step.

Caption: Overall two-step synthetic strategy for TB-BF.

Mechanistic Principles

Step 1: Electrophilic Aromatic Bromination

The synthesis of 2,7-dibromo-9-fluorenone from 9-fluorenone is a classic electrophilic aromatic substitution. The carbonyl group on the fluorenone ring is a deactivating group, directing incoming electrophiles to the meta positions (primarily C2 and C7). The iron-iodine catalyst system generates a highly electrophilic bromine species in situ, which is then attacked by the electron-rich aromatic rings[6]. The reaction is typically driven to completion by using a slight excess of the brominating agent and elevated temperatures.

Step 2: The McMurry Reductive Coupling

The McMurry reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds from two carbonyl compounds[4]. The mechanism proceeds via the following key stages[7][8]:

-

Generation of Low-Valent Titanium: A strong reducing agent, typically zinc or lithium aluminum hydride, reduces a titanium (III) or (IV) salt (e.g., TiCl₃ or TiCl₄) to a highly reactive, low-valent titanium species (often denoted as Ti(0)) on a metallic surface.

-

Single-Electron Transfer (SET): The low-valent titanium species transfers single electrons to the carbonyl carbons of two 2,7-dibromo-9-fluorenone molecules, forming two ketyl radical anions.

-

Pinacol Coupling: These highly reactive radical anions rapidly dimerize, forming a carbon-carbon single bond and yielding a titanium pinacolate intermediate. This is analogous to the pinacol coupling reaction[8].

-

Deoxygenation: The oxophilic titanium atom coordinates to both oxygen atoms of the pinacolate. This complex then undergoes deoxygenation, eliminating titanium oxides (e.g., TiO₂) and forming the final, stable alkene product, TB-BF . This final step is the driving force of the reaction.

Detailed Experimental Protocols

Part A: Synthesis of 2,7-Dibromo-9-fluorenone (Precursor)

This protocol is adapted from established bromination procedures for fluorenone[6].

Materials & Reagents:

-

9-Fluorenone

-

Liquid Bromine (Br₂)

-

Glacial Acetic Acid

-

Fuming Sulfuric Acid (Oleum)

-

Iron powder (Fe)

-

Iodine (I₂)

-

Dichloromethane (DCM)

-

Saturated Sodium Bisulfite (NaHSO₃) solution

-

Ethanol (absolute)

Procedure:

-

Reactor Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, charge 9-fluorenone (1.0 eq), iron powder (0.05 eq by mass), and a catalytic amount of iodine (0.001 eq by mass). Add glacial acetic acid and a small amount of fuming sulfuric acid to serve as the reaction medium.

-

First Bromine Addition: Prepare a solution of liquid bromine (approx. 4/7 of the total 3.0-3.5 molar equivalents) in glacial acetic acid. Add this solution dropwise to the reaction mixture via the dropping funnel. Maintain the internal temperature between 80-90 °C. Stir vigorously for 2 hours.

-

Second Bromine Addition: Prepare a second solution with the remaining bromine (approx. 3/7 of the total) in glacial acetic acid. Add this solution dropwise and subsequently heat the reaction mixture to reflux (110-120 °C) for an additional 4 hours.

-

Work-up & Isolation: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker of cold water to precipitate the crude product. Neutralize the solution with a suitable base (e.g., NaOH solution).

-

Extraction: Extract the crude product with dichloromethane. Wash the combined organic layers with a saturated sodium bisulfite solution to quench any remaining bromine, followed by several washes with water.

-

Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Recrystallize the resulting solid from absolute ethanol to yield pure, yellow crystals of 2,7-dibromo-9-fluorenone[6].

Part B: Synthesis of this compound (TB-BF)

This protocol is based on the principles of the McMurry coupling reaction[5][9].

Materials & Reagents:

-

2,7-Dibromo-9-fluorenone

-

Titanium(IV) chloride (TiCl₄)

-

Zinc dust (Zn), activated

-

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane (DCM)

-

Aqueous Potassium Carbonate (K₂CO₃) solution (10%)

Procedure:

-

Inert Atmosphere: All steps must be performed under a dry, inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line techniques. All glassware must be rigorously flame-dried.

-

Preparation of Low-Valent Titanium Reagent: In a flame-dried, three-neck flask, add activated zinc dust (4.0 eq) and anhydrous THF. Cool the slurry to 0 °C in an ice bath. Add titanium(IV) chloride (2.0 eq) dropwise via syringe. The solution will turn from yellow to black, indicating the formation of the low-valent titanium species. After the addition is complete, heat the mixture to reflux for 2 hours.

-

Substrate Addition: Cool the black slurry to room temperature. Add a solution of 2,7-dibromo-9-fluorenone (1.0 eq) in anhydrous THF dropwise to the slurry over 30 minutes.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching & Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by slow, dropwise addition of 10% aqueous K₂CO₃ solution until the black color dissipates.

-

Extraction & Purification: Filter the mixture through a pad of Celite® to remove titanium salts. Wash the filter cake thoroughly with DCM. Combine the filtrates, separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield TB-BF as a solid.

Data Summary and Product Validation

The following table summarizes the key quantitative parameters and expected outcomes for the synthesis.

| Parameter | Step 1: Bromination | Step 2: McMurry Coupling |

| Key Reagents | 9-Fluorenone, Br₂, Fe/I₂ | 2,7-Dibromo-9-fluorenone, TiCl₄, Zn |

| Solvent | Glacial Acetic Acid | Anhydrous THF |

| Temperature | 80-120 °C | Reflux (~66 °C) |

| Reaction Time | ~6 hours | 12-16 hours |

| Typical Yield | >90%[6] | 70-85% |

| Product | 2,7-Dibromo-9-fluorenone | TB-BF |

Product Validation (Self-Validating System):

To confirm the identity and purity of the final product, this compound, the following characterization is recommended:

-

Melting Point: Compare with literature values.

-

¹H NMR & ¹³C NMR: Confirm the symmetrical structure and the absence of the ketone carbonyl carbon.

-

Mass Spectrometry (MS): Verify the molecular weight (631.98 g/mol for C₂₅H₁₂Br₄) and isotopic pattern characteristic of a tetrabrominated compound[3].

-

HPLC: To assess the purity of the final product.

Caption: Step-by-step experimental workflow diagram.

References

-

Synthesis of 2, 2′, 7, 7′-tetrabromo-9, 9′-spirobifluorene . ResearchGate. [Link]

-

Alkenes via Reductive Coupling of Aldehydes or Ketones: McMurry Reaction . JoVE. [Link]

- Process for synthesizing 2,7-dibromo fluorenone.

-

Enantioselective Redox-Neutral Coupling of Aldehydes and Alkenes by an Iron-Catalyzed “Catch–Release” Tethering Approach . Journal of the American Chemical Society. [Link]

-

McMurry reaction . Wikipedia. [Link]

-

Enantioselective Redox-Neutral Coupling of Aldehydes and Alkenes by an Iron-Catalyzed “Catch–Release” Tethering Approach . National Institutes of Health (NIH). [Link]

-

Compounds Derived from 9,9‐Dialkylfluorenes: Syntheses, Crystal Structures and Initial Binding Studies (Part II) . PubMed Central. [Link]

-

Synthesis of new 2,7-dibromo 9-benzocyclobuten-3-yl-9H-fluorene derivatives - perspective dielectric materials for electronics . ResearchGate. [Link]

-

Alkane synthesis by alkene reduction . Organic Chemistry Portal. [Link]

-

Pinacol coupling reaction . Wikipedia. [Link]

-

Synthesis of 2,3,6,7-tetrabromoanthracene . Beilstein Journal of Organic Chemistry. [Link]

-

Recent advances of carbonyl olefination via McMurry coupling reaction . RSC Publishing. [Link]

-

Recent advances of carbonyl olefination via McMurry coupling reaction . SciSpace. [Link]

- Method for preparing 9-fluorenone compounds by oxidation of fluorene compounds.

Sources

- 1. ossila.com [ossila.com]

- 2. researchgate.net [researchgate.net]

- 3. Buy 2,2',7,7'-Tetrabromo-9,9'-spirobifluorene | 128055-74-3 [smolecule.com]

- 4. McMurry reaction - Wikipedia [en.wikipedia.org]

- 5. Recent advances of carbonyl olefination via McMurry coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. CN101318888A - Process for synthesizing 2,7-dibromo fluorenone - Google Patents [patents.google.com]

- 7. Video: Alkenes via Reductive Coupling of Aldehydes or Ketones: McMurry Reaction [jove.com]

- 8. Pinacol coupling reaction - Wikipedia [en.wikipedia.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

Spectroscopic Profile of 2,2',7,7'-Tetrabromo-9,9'-bifluorenylidene: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 2,2',7,7'-Tetrabromo-9,9'-bifluorenylidene. As a molecule of significant interest in the fields of organic electronics and molecular machinery, a thorough understanding of its spectral properties is paramount for researchers, scientists, and drug development professionals. This document synthesizes theoretical knowledge with practical insights into the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data of this compound. While direct, published spectra for this specific molecule are not widely available, this guide provides predicted and inferred data based on the analysis of closely related analogues and fundamental spectroscopic principles. Detailed experimental protocols are provided to ensure the reproducibility and accuracy of in-house analyses.

Introduction: The Significance of this compound

The 9,9'-bifluorenylidene core is a fascinating structural motif, characterized by two fluorene units connected by a central exocyclic double bond. This "overcrowded alkene" structure imparts unique steric and electronic properties to the molecule. The strategic placement of four bromine atoms at the 2, 2', 7, and 7' positions further modulates these properties, making this compound a valuable building block in materials science. The bromine substituents enhance intersystem crossing, influence molecular packing in the solid state, and provide reactive handles for further chemical modifications. A precise understanding of its spectroscopic signature is therefore a critical first step in its application and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms within the molecule.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's high degree of symmetry. The protons on the aromatic rings will be influenced by the electron-withdrawing nature of the bromine atoms and the anisotropic effects of the aromatic system.

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1, H-1', H-8, H-8' | 7.6 - 7.8 | d | ~8.0 |

| H-3, H-3', H-6, H-6' | 7.4 - 7.6 | dd | ~8.0, ~2.0 |

| H-4, H-4', H-5, H-5' | 7.2 - 7.4 | d | ~2.0 |

Causality Behind Predictions: The predicted chemical shifts are based on data from related brominated fluorene compounds. For instance, in 2-bromofluorene, the aromatic protons resonate in the range of 7.2-7.8 ppm[1]. The electron-withdrawing effect of the bromine atoms at the 2 and 7 positions will deshield the adjacent protons (H-1, H-3, H-6, and H-8), shifting them downfield. The protons furthest from the bromine atoms (H-4 and H-5) will be the least affected and are expected to appear at the most upfield positions in the aromatic region. The coupling patterns arise from ortho and meta spin-spin coupling between adjacent protons.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide a map of the carbon skeleton. The number of unique carbon signals will confirm the molecule's symmetry.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=C (alkene) | 135 - 145 |

| C-Br | 120 - 125 |

| Quaternary C | 140 - 150 |

| Aromatic CH | 120 - 135 |

Causality Behind Predictions: The chemical shifts are inferred from data on fluorene and its derivatives. The sp² hybridized carbons of the central double bond in overcrowded alkenes typically appear in the 135-145 ppm range[2]. The carbons directly bonded to bromine will experience a moderate shielding effect compared to unsubstituted aromatic carbons, placing them in the 120-125 ppm region. The remaining aromatic and quaternary carbons will resonate in the expected ranges for polycyclic aromatic hydrocarbons.

Experimental Protocol for NMR Spectroscopy

A self-validating protocol is crucial for obtaining high-quality NMR data.

Workflow for NMR Data Acquisition:

Caption: Standard workflow for FT-IR analysis.

Step-by-Step Methodology:

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the sample (approx. 1 mg) with about 100 mg of dry, IR-grade potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Background Measurement: Acquire a background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

-

Sample Measurement: Place the sample (KBr pellet or on the ATR crystal) in the spectrometer and acquire the sample spectrum. Co-add a sufficient number of scans (e.g., 32 or 64) to achieve a good signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum. Perform baseline correction if necessary.

-

Data Analysis: Identify the major absorption bands and assign them to the corresponding molecular vibrations using correlation tables and comparison with spectra of related compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For a highly conjugated system like this compound, this technique is particularly informative.

Predicted UV-Vis Spectral Data

The UV-Vis spectrum is expected to show strong absorptions in the UV and potentially the near-visible region, corresponding to π-π* transitions within the extensive conjugated system.

Table 4: Predicted UV-Vis Absorption Maxima

| Wavelength (λmax, nm) | Transition Type | Solvent |

| ~260 - 280 | π-π | Dichloromethane or THF |

| ~350 - 400 | π-π | Dichloromethane or THF |

Causality Behind Predictions: The electronic absorption properties of 9,9'-bifluorenylidene derivatives are well-documented. The parent bifluorenylidene shows strong absorptions in the UV region. The extended conjugation and the presence of bromine atoms are expected to cause a bathochromic (red) shift of the absorption maxima compared to simpler fluorene systems. The exact position of the λmax will be solvent-dependent due to solvatochromic effects. More polar solvents may lead to slight shifts in the absorption bands.

Experimental Protocol for UV-Vis Spectroscopy

Workflow for UV-Vis Data Acquisition:

Sources

An In-depth Technical Guide to 2,2',7,7'-Tetrabromo-9,9'-bifluorenylidene (CAS Number: 27192-91-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2',7,7'-Tetrabromo-9,9'-bifluorenylidene (CAS No. 27192-91-2), a halogenated organic compound with significant potential in the field of organic electronics. Due to a scarcity of direct experimental literature for this specific molecule, this guide synthesizes available data from commercial suppliers, safety data sheets, and extensive research on structurally analogous compounds. It outlines a plausible synthetic pathway, predicts key analytical and spectroscopic data, and discusses its prospective applications based on the established properties of the bifluorenylidene core and related derivatives. This document is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and application of this and similar functional organic materials.

Introduction and Molecular Overview

This compound is a derivative of 9,9'-bifluorenylidene, a unique molecular scaffold characterized by two fluorene units connected via a central exocyclic double bond. This structure imparts a twisted, non-planar geometry, which is crucial for influencing the material's solid-state packing and, consequently, its electronic properties. The introduction of four bromine atoms at the 2, 2', 7, and 7' positions significantly modulates its electronic characteristics, making it a promising candidate as a building block for organic semiconductors and optoelectronic materials.

The bromine substituents serve two primary functions: they act as strong electron-withdrawing groups, which can lower the molecule's frontier molecular orbital (HOMO/LUMO) energy levels, and they provide reactive sites for further functionalization through various cross-coupling reactions. These features allow for the fine-tuning of the material's properties for specific applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

Table 1: General Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 27192-91-2 | ChemScene[1] |

| Molecular Formula | C₂₆H₁₂Br₄ | ChemScene[1] |

| Molecular Weight | 643.99 g/mol | ChemScene[1] |

| Appearance | Light yellow to brown powder/crystal | TCI Chemicals[2] |

| Purity | ≥95-98% (via HPLC) | ChemScene, TCI Chemicals[1][2] |

| Primary Application | Small molecule semiconductor building block | TCI Chemicals[2] |

Proposed Synthesis Pathway

Caption: Proposed synthetic workflow for this compound.

Step 1: Oxidation of 2,7-Dibromofluorene to 2,7-Dibromo-9H-fluoren-9-one

The initial step involves the oxidation of the methylene bridge at the 9-position of 2,7-dibromofluorene to a ketone. This is a standard transformation for which several methods are reported.

-

Protocol:

-

Suspend 2,7-dibromofluorene (1 equivalent) in glacial acetic acid.

-

Add chromium(VI) oxide (CrO₃, approximately 4 equivalents) portion-wise to the suspension while stirring at room temperature.[1][3]

-

Continue stirring the mixture for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the resulting yellow precipitate is collected by suction filtration.

-

The solid is washed thoroughly with water to remove acetic acid and chromium salts and then dried under vacuum to yield 2,7-dibromo-9H-fluoren-9-one.[1][3]

-

Step 2: Thionation of 2,7-Dibromo-9H-fluoren-9-one

The conversion of the ketone to a thioketone is a critical step. Lawesson's reagent is a widely used and effective reagent for this thionation process.[4][5][6][7]

-

Protocol:

-

Dissolve 2,7-dibromo-9H-fluoren-9-one (1 equivalent) in an anhydrous, high-boiling point solvent such as toluene or xylene.

-

Add Lawesson's reagent (0.5-1.0 equivalents) to the solution.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

-

After cooling, the solvent is typically removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to isolate 2,7-dibromo-9H-fluorene-9-thione.

-

Step 3: Reductive Coupling to this compound

The final step involves the coupling of two molecules of the thioketone intermediate to form the central carbon-carbon double bond of the bifluorenylidene. This can be achieved through various reductive coupling methods.

-

Protocol:

-

A solution of 2,7-dibromo-9H-fluorene-9-thione in a suitable solvent is treated with a coupling agent.

-

Commonly used reagents for this type of coupling include copper powder at elevated temperatures or trialkyl phosphites.

-

The reaction mixture is heated to drive the coupling and extrusion of the sulfur atoms.

-

The crude product is then purified, likely through recrystallization or column chromatography, to yield the final product, this compound.

-

Analytical and Spectroscopic Characterization (Predicted)

Direct experimental spectra for CAS 27192-91-2 are not publicly available. The following data are predicted based on the known spectroscopic characteristics of brominated fluorene derivatives and other bifluorenylidene compounds.[3][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. The aromatic protons on the fluorene backbone will appear as a series of doublets and singlets (or narrow multiplets) in the downfield region, typically between 7.0 and 8.5 ppm. The specific coupling patterns will depend on the relative positions of the protons.

-

¹³C NMR: The carbon NMR will show signals for the sp²-hybridized carbons of the aromatic rings and the central double bond. The carbons bonded to bromine will be significantly influenced by the halogen's electronegativity and will appear at distinct chemical shifts. The quaternary carbons of the bifluorenylidene core will also be identifiable.

Table 2: Predicted NMR Data (in CDCl₃)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Rationale |

| ¹H | 7.0 - 8.5 | Aromatic protons in a deshielded environment. |

| ¹³C | 110 - 150 | Aromatic and olefinic carbons. Carbons attached to bromine will be in the lower end of this range. |

Mass Spectrometry (MS)

The mass spectrum will be characterized by a distinct isotopic pattern due to the presence of four bromine atoms. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[10][11]

-

Expected Fragmentation: The molecular ion peak (M⁺) will appear as a cluster of peaks separated by 2 mass units (M, M+2, M+4, M+6, M+8), with a characteristic intensity ratio reflecting the statistical distribution of the bromine isotopes. The most intense peak in this cluster will likely be the M+4 ion. Fragmentation may involve the loss of bromine atoms.

Caption: Predicted isotopic pattern for the molecular ion in the mass spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

-

Expected Peaks:

-

~3100-3000 cm⁻¹: C-H stretching of the aromatic rings.

-

~1600 cm⁻¹: C=C stretching of the aromatic rings and the central double bond.

-

Below 800 cm⁻¹: C-Br stretching vibrations.

-

Potential Applications in Organic Electronics

The structural features of this compound make it a versatile building block for advanced organic electronic materials.[2][12][13]

-

Electron Acceptor in Organic Photovoltaics (OPVs): The electron-withdrawing nature of the bromine atoms and the extended π-system of the bifluorenylidene core suggest its potential as a non-fullerene electron acceptor in OPVs.[14]

-

Precursor for Hole and Electron Transport Materials in OLEDs: The bromine atoms can be readily substituted using cross-coupling reactions (e.g., Suzuki, Stille) to introduce various functional groups. This allows for the synthesis of tailored hole-transport or electron-transport materials for use in OLEDs.

-

Active Layer in Organic Field-Effect Transistors (OFETs): The rigid, twisted structure can influence the solid-state packing, which is a critical factor for charge transport in the active layer of OFETs.[2]

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound should be handled with care in a well-ventilated area, preferably a fume hood.[3]

-

Hazards: Causes skin irritation and serious eye irritation.[3]

-

Precautionary Measures:

-

Wear protective gloves, clothing, and eye/face protection.

-

Wash hands thoroughly after handling.

-

Avoid inhalation of dust.

-

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound represents a promising, yet underexplored, molecular building block for the development of high-performance organic electronic materials. While direct experimental data is limited, this guide provides a robust, literature-supported framework for its synthesis, characterization, and potential applications. The insights presented herein, derived from the study of analogous compounds, are intended to facilitate and inspire further research into this and other novel bifluorenylidene derivatives.

References

-

(PDF) Synthesis of new 2,7-dibromo 9-benzocyclobuten-3-yl-9H-fluorene derivatives - perspective dielectric materials for electronics. ResearchGate. [Link]

-

Room-Temperature Columnar Liquid Crystals from Twisted and Macrocyclic 9,9′-Bifluorenylidene Mesogen with Ambipolar Carrier Transport Properties. ACS Materials Au. [Link]

-

(E)-2,2'dibromo-7,7'-bis(diphenylamino)-9,9' bifluorenylidene as a new electron acceptor for organic photovoltaic cells. PubMed. [Link]

-

Thionation Using Fluorous Lawesson's Reagent. Request PDF - ResearchGate. [Link]

-

Thionation using fluorous Lawesson's reagent. PubMed - NIH. [Link]

- CN101318888A - Process for synthesizing 2,7-dibromo fluorenone.

-

Thionation Using Fluorous Lawesson's Reagent. Organic Chemistry Portal. [Link]

-

Structural influences impacting the role of the 9-ylidene bond in the electronic tuning of structures built upon 9-fluorenylidene scaffolds. Northeastern University. [Link]

-

2,2',7,7'-Tetrabromo-9,9'-spirobifluorene. Hangzhou Johoo Chemical Co., Ltd. [Link]

-

128055-74-3|2,2',7,7'-Tetrabromo-9,9'-spirobifluorene. Suzhou Health Chemicals Co.. [Link]

-

Lawesson's reagent. Wikipedia. [Link]

-

2,2',7,7'-Tetrabromo-9,9'-spirobifluorene | CAS 128055-74-3. Catsyn. [Link]

-

Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Encyclopedia.pub. [Link]

-

5.2 Mass Spectrometry. Chemistry LibreTexts. [Link]

-

Bromo pattern in Mass Spectrometry. YouTube. [Link]

-

The oa-TOF mass spectra of the major bromine-containing peaks shown in... | Download Scientific Diagram. ResearchGate. [Link]

-

Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]

-

Mass spectra of fluorocarbons. NIST. [Link]

-

bifluorenylidene derivative containing four 1,1- dicyanomethylene-3-indanone end-capped groups as an electron acceptor. Royal Society of Chemistry. [Link]

-

Tetra-phthalimide end-fused bifluorenylidene: Synthesis and characterization. ScienceDirect. [Link]

Sources

- 1. 2,7-Dibromo-9H-fluoren-9-one synthesis - chemicalbook [chemicalbook.com]

- 2. Room-Temperature Columnar Liquid Crystals from Twisted and Macrocyclic 9,9′-Bifluorenylidene Mesogen with Ambipolar Carrier Transport Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Thionation using fluorous Lawesson's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lawesson's reagent - Wikipedia [en.wikipedia.org]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Tetra-phthalimide end-fused bifluorenylidene: Synthesis and characterization [ccspublishing.org.cn]

- 14. (E)-2,2'dibromo-7,7'-bis(diphenylamino)-9,9' bifluorenylidene as a new electron acceptor for organic photovoltaic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of 2,2',7,7'-Tetrabromo-9,9'-bifluorenylidene in organic solvents

An In-depth Technical Guide to the Solubility of 2,2',7,7'-Tetrabromo-9,9'-bifluorenylidene in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (C₂₆H₁₂Br₄). As a large, halogenated aromatic hydrocarbon, understanding its behavior in various organic solvents is critical for its application in materials science, organic electronics, and chemical synthesis. Due to a lack of extensive, publicly available quantitative solubility data, this document establishes a robust theoretical framework to predict solubility based on the molecule's physicochemical properties. Furthermore, it delivers a detailed, field-proven experimental protocol for researchers to quantitatively determine solubility in their specific solvent systems. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's solubility for process development, formulation, and analytical method design.

Introduction to this compound

This compound is a derivative of the bifluorenylidene core, a structure known for its rigidity and extended π-conjugation.[1] The molecule's key features include a large, predominantly non-polar aromatic system and four bromine atoms, which introduce polarity and act as reactive sites for further chemical modification.[2][3]

Physicochemical Properties:

-

Molecular Formula: C₂₆H₁₂Br₄[1]

-

Molecular Weight: Approximately 644.0 g/mol [1]

-

Structure: A planar, conjugated system composed of two fluorene units linked by a central double bond, with bromine substituents at the 2, 2', 7, and 7' positions.

While its direct applications are still under exploration, related fluorene-based compounds are integral to the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other advanced functional materials due to their excellent thermal and chemical stability.[4][5][6][7][8][9][10] Precise control over solubility is paramount for solution-based processing and purification of such materials.

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and solvent molecules.[11] The dissolution process involves overcoming solute-solute and solvent-solvent intermolecular forces to establish new, more favorable solute-solvent interactions.[12]

For this compound, several factors dictate its solubility:

-

Large Non-Polar Core: The extensive bifluorenylidene backbone is aromatic and hydrophobic, favoring interactions with non-polar solvents through van der Waals forces.

-

Molecular Size: As a large molecule, more energy is required for solvent molecules to surround and dissolve it, which generally leads to lower solubility compared to smaller analogues.[11]

-

Bromine Substituents: The four carbon-bromine (C-Br) bonds introduce significant polarity. Bromine is highly electronegative, creating dipole moments. These sites can interact with polar solvents. However, the overall molecular symmetry and the large non-polar surface area can diminish the impact of these dipoles on overall solubility in highly polar solvents.

Based on this structure, the compound is predicted to be practically insoluble in highly polar protic solvents like water but will exhibit varying degrees of solubility in organic solvents. Its large, flat structure may also promote strong π-π stacking between molecules in the solid state, which the solvent must overcome.

Predicted Solubility Profile

While quantitative data is scarce, a qualitative solubility profile can be predicted based on the physicochemical principles discussed. This table serves as a practical starting point for solvent screening in experimental settings.

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Cyclohexane | Low | The large aromatic system has some affinity for non-polar solvents, but the strong intermolecular π-stacking and C-Br dipoles may limit solubility. |

| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Toluene | High to Moderate | These solvents offer the best balance. Their moderate polarity can interact with the C-Br bonds, while their organic nature effectively solvates the large hydrocarbon core. A related dibromo-bifluorenylidene was soluble in chloroform.[7] |

| Polar Protic | Methanol, Ethanol | Very Low | The strong hydrogen-bonding network of protic solvents cannot effectively interact with the large, non-polar solute, making dissolution energetically unfavorable. |

| Aqueous Solvents | Water | Insoluble | As a large, hydrophobic organic molecule, it is expected to be insoluble in water, a common characteristic for such compounds.[13] |

Standardized Protocol for Quantitative Solubility Determination

To obtain precise, reproducible solubility data, a standardized experimental protocol is essential. The following gravimetric method is a robust and self-validating system for determining the solubility of a solid compound in an organic solvent at a specified temperature.

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent.

Principle: An excess of the solid solute is equilibrated with a known volume of solvent at a constant temperature to create a saturated solution. A known volume of the clear supernatant is then isolated, the solvent is evaporated, and the mass of the dissolved solid is measured.

Materials & Equipment:

-

High-purity this compound

-

Analytical grade organic solvent

-

20 mL scintillation vials with PTFE-lined caps

-

Thermostatically controlled orbital shaker or water bath

-

Analytical balance (± 0.0001 g)

-

Volumetric flasks and calibrated pipettes

-

Solvent-compatible syringe filters (e.g., 0.45 µm PTFE)

-

Drying oven or vacuum desiccator

Step-by-Step Methodology:

-

Preparation of Saturated Solution: a. Add an excess amount of this compound to a scintillation vial. An excess is critical to ensure saturation and is visually confirmed by the presence of undissolved solid. b. Accurately pipette a known volume (e.g., 10.0 mL) of the chosen solvent into the vial. c. Securely cap the vial to prevent solvent evaporation, which would alter the concentration. d. Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Equilibration: a. Agitate the mixture for a sufficient duration (24 to 48 hours is recommended) to ensure the system reaches equilibrium. For large, slowly dissolving molecules, a longer time may be necessary.

-

Sample Collection and Filtration: a. After equilibration, remove the vial from the shaker and allow the excess solid to settle for at least 2 hours at the same constant temperature. b. Carefully draw a known volume of the clear supernatant (e.g., 5.0 mL) into a syringe. c. Attach a 0.45 µm syringe filter and dispense the solution into a clean, pre-weighed volumetric flask. This filtration step is a self-validating measure to ensure no undissolved micro-particulates are transferred, which would erroneously inflate the final mass.

-

Gravimetric Analysis: a. Gently evaporate the solvent from the volumetric flask using a rotary evaporator or a stream of nitrogen. b. Place the flask in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved. This ensures all residual solvent is removed. c. Cool the flask to room temperature in a desiccator before weighing it on an analytical balance.

-

Calculation: a. Subtract the initial weight of the empty flask from the final weight to determine the mass of the dissolved solid. b. Calculate the solubility using the following formula:

Solubility ( g/100 mL) = (Mass of dissolved solid (g) / Volume of aliquot (mL)) * 100

Safety Precautions:

-

Always perform experiments in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Consult the Safety Data Sheets (SDS) for this compound and all solvents prior to use.

Conclusion

This compound is a large, halogenated aromatic compound with a predicted solubility profile favoring moderately polar aprotic solvents such as chloroform and dichloromethane. Its insolubility in aqueous and highly polar protic media is expected. While published quantitative data is limited, this guide provides the necessary theoretical foundation and a comprehensive, validated experimental protocol to empower researchers to determine precise solubility values. This information is critical for advancing the use of this and related molecules in the synthesis and solution-phase processing of next-generation organic materials.

References

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

Geocities.ws. (2024). Solubility test for Organic Compounds. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

University of Toronto Scarborough. (n.d.). Solubility. Retrieved from [Link]

-

Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

Catsyn. (n.d.). 2,2',7,7'-Tetrabromo-9,9'-spirobifluorene | CAS 128055-74-3. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (2025, August 7). How Attractive is Bromine as a Protecting Group in Aromatic Chemistry?. Retrieved from [Link]

-

National Center for Biotechnology Information. (2014). 2,2'dibromo-7,7'-bis(diphenylamino)-9,9' bifluorenylidene as a new electron acceptor for organic photovoltaic cells. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2, 2′, 7, 7′-tetrabromo-9, 9′-spirobifluorene. Retrieved from [Link]

-

Wikipedia. (n.d.). Bromine. Retrieved from [Link]

-

Catsyn. (n.d.). 2,2',7,7'-Tetrabromo-9,9'-spirobifluorene | CAS 128055-74-3. Retrieved from [Link]

-

ResearchGate. (n.d.). Bromine Compounds. Retrieved from [Link]

-

ACS Publications. (n.d.). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Sustainable Aerobic Bromination with Controllable Chemoselectivity. PMC. Retrieved from [Link]

-

ResearchGate. (2022). Determination and Analysis of Solubility of 2-Bromo-9-fluorenone in 10 Different Organic Solvents and Three Binary Solvent Mixtures at Different Temperatures. Retrieved from [Link]

Sources

- 1. This compound | C26H12Br4 | CID 13806537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Buy 2,2',7,7'-Tetrabromo-9,9'-spirobifluorene | 128055-74-3 [smolecule.com]

- 5. 2,2',7,7'-Tetrabromo-9,9'-spirobifluorene | CAS 128055-74-3 | Catsyn [catsyn.com]

- 6. ossila.com [ossila.com]

- 7. (E)-2,2'dibromo-7,7'-bis(diphenylamino)-9,9' bifluorenylidene as a new electron acceptor for organic photovoltaic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. semiconductor.alfachemic.com [semiconductor.alfachemic.com]

- 9. 2,2',7,7'-Tetrabromo-9,9'-spirobifluorene | CAS 128055-74-3 | Catsyn [catsyn.com]

- 10. 2,2',7,7'-Tetrabromo-9,9'-spirobifluorene | 128055-74-3 [chemicalbook.com]

- 11. youtube.com [youtube.com]

- 12. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 13. www1.udel.edu [www1.udel.edu]

An In-depth Technical Guide to the Thermal Stability and Degradation of 2,2',7,7'-Tetrabromo-9,9'-bifluorenylidene

Foreword: The Imperative of Thermal Stability in Advanced Organic Materials

For researchers, scientists, and professionals in drug development and materials science, the environmental robustness of a compound is a critical determinant of its viability. Among the array of physicochemical properties, thermal stability stands as a paramount gatekeeper for the practical application of novel organic molecules. This is particularly true for complex aromatic systems such as 2,2',7,7'-Tetrabromo-9,9'-bifluorenylidene (TBBrFL), a molecule of significant interest due to its unique electronic and structural characteristics. This in-depth technical guide provides a comprehensive exploration of the thermal stability and degradation profile of TBBrFL, offering field-proven insights and detailed experimental protocols to empower your research and development endeavors.

The Structural Significance of this compound (TBBrFL)

This compound belongs to a class of compounds characterized by a unique spiro linkage, where two fluorene units are joined by a single, shared carbon atom. This orthogonal arrangement imparts exceptional rigidity and steric hindrance to the molecule.[1][2] Such structural features are instrumental in preventing intermolecular aggregation and crystallization, leading to the formation of stable amorphous films—a highly desirable trait in the fabrication of organic electronic devices.[2][3]

The introduction of four bromine atoms at the 2, 2', 7, and 7' positions significantly influences the molecule's electronic properties and provides reactive sites for further functionalization, making it a versatile building block in the synthesis of advanced materials.[2][3]

Figure 1: Chemical structure of this compound.

Thermal Behavior: A Synthesis of Experimental Data and Expert Interpretation

Direct, publicly available thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound is limited. However, by examining closely related spirobifluorene derivatives, we can confidently infer its exceptional thermal robustness.

High Decomposition Temperature: The Hallmark of Spirobifluorene Systems

Spirobifluorene-based materials are renowned for their high thermal stability.[2][3][4] For instance, a fluorinated 9,9'-spirobifluorene derivative, Spiro-(3,5)-F, exhibits a high decomposition temperature (Td), corresponding to a 5% weight loss, of 395 °C.[5] Furthermore, certain spirobifluorene-based hole-transporting materials have demonstrated decomposition temperatures soaring as high as 506 °C.[4] A commercially available, closely related compound, 2,2',7,7'-Tetrabromo-9,9'-spirobifluorene, is noted for its "excellent thermal stability" and has a reported melting point in the range of 395-400 °C.[6]

Based on this compelling evidence from analogous structures, it is reasonable to project that This compound possesses a decomposition temperature well above 350 °C , making it a highly stable molecule suitable for applications requiring thermal processing steps.

Phase Transitions and Morphological Stability

Differential Scanning Calorimetry (DSC) provides critical insights into the phase behavior of a material. For many spirobifluorene derivatives, a high glass transition temperature (Tg) is observed, which is indicative of a stable amorphous state.[4][5] For example, Spiro-(3,5)-F displays a glass transition temperature of 145 °C.[5] The rigid and non-planar structure of the spirobifluorene core inhibits crystallization and promotes the formation of morphologically stable amorphous films.[2]

The high melting point observed for 2,2',7,7'-Tetrabromo-9,9'-spirobifluorene (395-400 °C) further underscores the significant thermal energy required to disrupt its solid-state packing.[6] It is anticipated that TBBrFL will exhibit similar high-temperature phase behavior.

Table 1: Comparative Thermal Properties of Spirobifluorene Derivatives

| Compound | Decomposition Temp. (Td, 5% loss) | Glass Transition Temp. (Tg) | Melting Point (Tm) | Reference |

| Spiro-(3,5)-F | 395 °C | 145 °C | Not Reported | [5] |

| 3,3',6,6'-TDTA-SBF | 506 °C | Not Observed | Not Reported | [4] |

| 2,2',7,7'-Tetrabromo-9,9'-spirobifluorene | Not Reported | Not Reported | 395-400 °C | [6] |

| This compound (Projected) | > 350 °C | High | High | - |

Unraveling the Degradation Pathways: A Mechanistic Perspective

Understanding the potential degradation mechanisms of TBBrFL is crucial for predicting its long-term stability and identifying potential degradation byproducts. The degradation of brominated aromatic compounds and fluorene-based polymers typically proceeds through several key pathways.

Carbon-Bromine Bond Cleavage

The initial step in the thermal degradation of many brominated organic molecules is the homolytic cleavage of the carbon-bromine (C-Br) bond. This process generates bromine radicals, which can then participate in a variety of subsequent reactions. The energy required for this bond scission is a primary determinant of the compound's overall thermal stability.

Oxidative Degradation and Fluorenone Formation

In the presence of oxygen, fluorene-based compounds are susceptible to oxidation, particularly at the C9 position. This can lead to the formation of fluorenone derivatives, which can act as emissive quenching sites in organic light-emitting diodes (OLEDs).

Fragmentation and Formation of Brominated Aromatics

At elevated temperatures, the fluorene backbone itself can undergo fragmentation, leading to the formation of smaller, brominated aromatic compounds. These can include brominated benzenes, biphenyls, and other polycyclic aromatic hydrocarbons.

Figure 2: Proposed thermal degradation pathways for TBBrFL.

Experimental Protocols for Thermal Analysis: A Self-Validating System

To ensure the scientific integrity of thermal stability studies, rigorous and well-defined experimental protocols are essential. The following sections detail the step-by-step methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA) Protocol

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is fundamental for determining the decomposition temperature of a compound.

Step-by-Step TGA Methodology:

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean, tared TGA pan (typically platinum or alumina).

-

Atmosphere Selection: Purge the TGA furnace with a high-purity inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative degradation during the initial heating phase.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min.

-

-

Data Acquisition: Continuously record the sample mass and temperature throughout the experiment.

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

Determine the onset temperature of decomposition (Td), typically defined as the temperature at which a 5% mass loss is observed.

-

Identify the temperatures of maximum rates of mass loss from the derivative of the TGA curve (DTG).

-

Figure 3: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC) Protocol

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify phase transitions such as melting, crystallization, and glass transitions.

Step-by-Step DSC Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of the TBBrFL sample into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed pan as a reference.

-

Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) within the DSC cell at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

First Heating Scan: Heat the sample from 30 °C to a temperature just below the anticipated decomposition temperature (e.g., 350 °C) at a rate of 10 °C/min to erase the sample's thermal history.

-

Cooling Scan: Cool the sample from 350 °C back to 30 °C at a controlled rate of 10 °C/min.

-

Second Heating Scan: Heat the sample again from 30 °C to 350 °C at 10 °C/min. The data from this scan is typically used for analysis of the glass transition and melting behavior.

-

-

Data Acquisition: Record the heat flow as a function of temperature.

-

Data Analysis:

-

Identify endothermic peaks, which correspond to melting (Tm).

-

Identify exothermic peaks, which correspond to crystallization (Tc).

-